molecular formula C20H12N4O7S3 B2405497 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877643-29-3

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate

Cat. No.: B2405497
CAS No.: 877643-29-3
M. Wt: 516.52
InChI Key: GKKQIBVREOUKFK-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C20H12N4O7S3 and its molecular weight is 516.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Synthesis of Novel Heterocycles

    Heterocyclic compounds, including thiadiazoline and pyrazoline derivatives, have been synthesized for their potential inhibitory activities against various isoforms of nitric oxide synthase (NOS). These compounds show promise in the exploration of therapeutic agents, with certain thiadiazolines preferentially inhibiting neuronal NOS and pyrazolines showing better inhibition against inducible NOS (Arias et al., 2018).

  • Molecular Designing and Organic Conductive Materials

    The design and synthesis of dibenzo[b,d]thiophene-based systems, including alternating donor-acceptor conjugated oligomers, have been investigated for their conductive properties. These studies contribute to the development of potential organic conductive materials, showing the versatility of heterocyclic compounds in electronic applications (Deng et al., 2012).

  • Biological Activity Studies

    Some heterocyclic compounds containing benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological properties. Research has focused on synthesizing new derivatives to explore their antibacterial, antifungal, and anti-inflammatory activities. These studies underscore the potential of such compounds in developing new therapeutic agents (Isloor et al., 2010).

  • Chemical Reactions and Transformations

    Studies on the ring-opening reactions of thiophene derivatives to synthesize thiadiazoline-sulfanylpyridazine hybrids highlight the chemical versatility of these compounds. Such reactions contribute to the broader field of organic synthesis, offering new pathways for creating complex molecules with potential biological and industrial applications (Abdullah et al., 2021).

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O7S3/c25-14-8-11(10-33-20-23-22-19(34-20)21-17(26)16-6-3-7-32-16)30-9-15(14)31-18(27)12-4-1-2-5-13(12)24(28)29/h1-9H,10H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQIBVREOUKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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